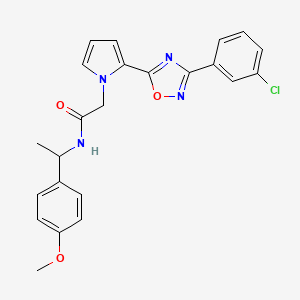

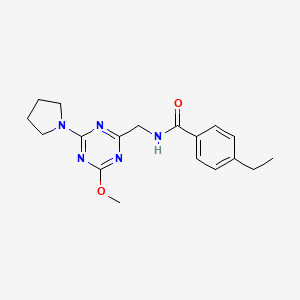

N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine

Vue d'ensemble

Description

Molecular Structure Analysis

Molecular structure analysis involves techniques such as NMR, IR spectroscopy, and X-ray crystallography to determine the 3D arrangement of atoms within the molecule.Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes reactions related to functional groups present in the molecule, its interactions with different reagents, and its potential for oxidation or reduction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, solubility, crystalline structure, acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents.Applications De Recherche Scientifique

Antimalarial Applications

Quinazolines, including compounds structurally related to N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine, have been recognized for their diverse pharmacologic activities, which make them suitable for use in treating various conditions, including malaria. A potent antimalarial drug lead, SSJ-717, was discovered through the synthesis and evaluation of approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, demonstrating the potential of quinazoline derivatives in antimalarial drug development (Mizukawa et al., 2021).

Antitumor Applications

Quinazoline derivatives have shown remarkable antitumor activities. A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. The study highlighted the broad spectrum of antitumor activity of these compounds and their potential as potent anticancer agents (Al-Suwaidan et al., 2016).

Antiviral Applications

Quinazoline derivatives have also been identified as potential antiviral agents. A study described the synthesis of (quinazolin-4-ylamino) methylphosphonates through microwave irradiation and tested their anti-Tobacco mosaic virus (TMV) activity. The results showed that some of the synthesized compounds displayed weak to good antiviral activity, indicating the potential of quinazoline derivatives in antiviral drug development (Luo et al., 2012).

Inhibitory Activities and Binding Interactions

Certain quinazoline derivatives have been studied for their inhibitory activities and binding interactions with specific targets, such as tyrosine kinases. The study of AG-1478, a tyrosine kinase inhibitor, revealed important insights into its spatial and temporal distribution and interactions, contributing to the understanding of its pharmacological activities (Khattab et al., 2016).

Synthetic Methodology and Characterization

The synthesis and characterization of quinazoline derivatives have been a significant area of research. Studies focusing on novel synthetic methods, characterization, and evaluation of biological activities highlight the versatility and potential of quinazoline derivatives in various therapeutic areas. These studies contribute to the expanding knowledge of quinazoline chemistry and its applications in drug discovery and development (Kassab et al., 2016).

Mécanisme D'action

Target of Action

Related compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines . Specifically, microtubules and their component protein, tubulin, are leading targets for anticancer agents .

Biochemical Pathways

It can be inferred from related compounds that the compound may interfere with the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

. Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, potentially influencing the function of these biomolecules and altering biochemical reactions.

Cellular Effects

. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

. Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine in animal models

Metabolic Pathways

. Future studies should focus on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.

Transport and Distribution

Subcellular Localization

. Future studies should focus on any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-21-14-6-11-12(7-15(14)22-2)18-8-19-17(11)20-10-3-4-13-16(5-10)24-9-23-13/h3-8H,9H2,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCOORSCJFAIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325483 | |

| Record name | N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666208 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477855-14-4 | |

| Record name | N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Bis(sodiothio)methylene]malononitrile](/img/structure/B2381645.png)

![2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B2381647.png)

![[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2381650.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2381658.png)

![6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2381660.png)

![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)

![4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2381664.png)